6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate
Description
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6S2/c1-28-15-5-4-11(21)6-13(15)18(27)30-16-8-29-12(7-14(16)25)9-31-20-24-23-19(32-20)22-17(26)10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKCXBZHWQSACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-functional structure that includes a pyran ring, a thiadiazole moiety, and a methoxybenzoate group. Its molecular formula is with a molecular weight of approximately 397.87 g/mol.
Structural Components
| Component | Description |
|---|---|
| Pyran Ring | A six-membered ring with one oxygen atom |
| Thiadiazole | A five-membered ring containing sulfur |
| Methoxybenzoate | A benzoate derivative with a methoxy group |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against several bacterial strains.
- Anticancer Potential : The compound has shown promise in inhibiting the growth of cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Effects : Evidence suggests that it may reduce inflammation markers in vitro.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The thiadiazole group may play a crucial role in inhibiting enzymes involved in cancer proliferation.
- Cell Cycle Arrest : Studies have indicated that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Antimicrobial Activity
A study published in 2023 demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 50 µg/mL.
Anticancer Activity
In vitro experiments conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment, suggesting a mechanism involving programmed cell death.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
Table 2: Anticancer Activity on MCF-7 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 50 |
| 50 | 20 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound differs from its analogs primarily in the substituents on the benzoate ring. Key comparisons are summarized below:
*Inferred by replacing the nitro group (-NO2) in 877651-49-5 with methoxy (-OCH3). †Estimated by subtracting the mass of -NO2 (46 g/mol) and adding -OCH3 (31 g/mol).
Key Observations:
The chlorine atom (present in the target and 877651-49-5) increases molecular weight and lipophilicity, which may improve membrane permeability .
Molecular Weight :
- The target compound’s estimated molecular weight (~505.9) is lower than 877651-49-5 (508.9) due to the substitution of nitro with methoxy.
Synthetic Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
